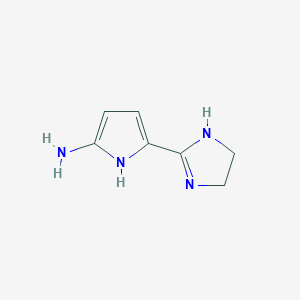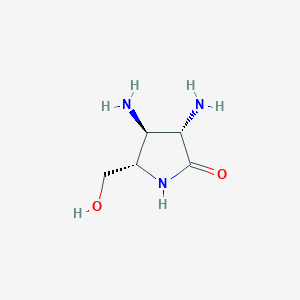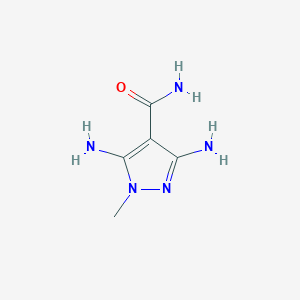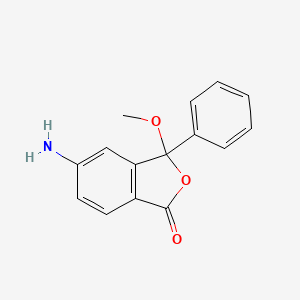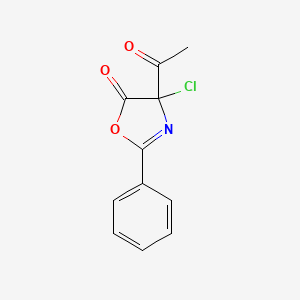![molecular formula C10H9NO2S B12877230 1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877230.png)
1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by the presence of a methylthio group attached to the benzoxazole ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone typically involves the reaction of 2-aminophenol with a suitable acylating agent, followed by the introduction of the methylthio group. One common method involves the use of methanesulfonyl chloride as the methylthio source. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the benzoxazole ring and the methylthio group can influence its binding affinity and reactivity with biological molecules. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the methylthio group, which can affect its chemical properties and reactivity.
2-(Methylthio)benzoxazole: Similar structure but with different substitution patterns.
Benzoxazole derivatives: Various derivatives with different substituents on the benzoxazole ring.
Uniqueness: 1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone is unique due to the presence of the methylthio group, which can influence its chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C10H9NO2S |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
1-(7-methylsulfanyl-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2S/c1-6(12)10-11-7-4-3-5-8(14-2)9(7)13-10/h3-5H,1-2H3 |
Clave InChI |
MFTHJMBRCCGCNR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC2=C(O1)C(=CC=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



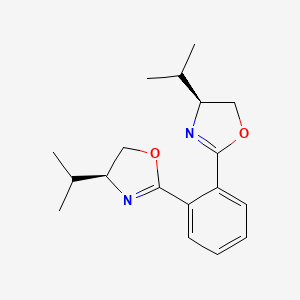
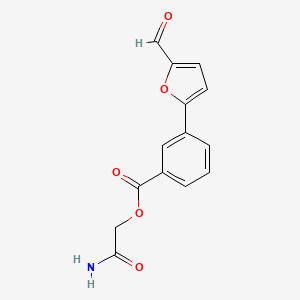
![2,2'-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12877172.png)
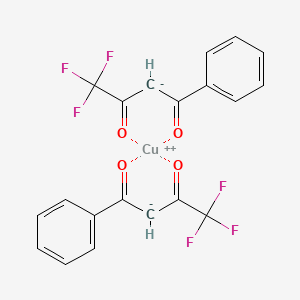
![N-[(4-Butoxyphenyl)methyl]quinolin-8-amine](/img/structure/B12877184.png)
![2-(Aminomethyl)-5-ethylbenzo[d]oxazole](/img/structure/B12877192.png)
